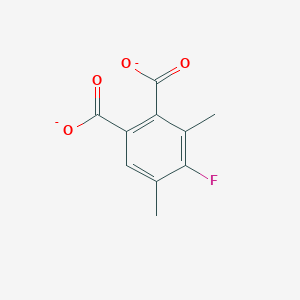

4-Fluoro-3,5-dimethylphthalate

Description

Contextualization within Fluorinated Organic Chemistry and Phthalate (B1215562) Ester Science

Fluorinated organic compounds are a class of molecules where one or more hydrogen atoms have been replaced by fluorine. This substitution can dramatically alter the physical and chemical properties of the parent compound, often imparting increased stability, lipophilicity, and metabolic resistance. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the unique characteristics of these molecules.

Phthalate esters, on the other hand, are the diesters of phthalic acid. They are widely recognized for their role as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. atamanchemicals.comwikipedia.org The properties of phthalate esters can be tuned by varying the alcohol group, leading to a wide range of applications. atamanchemicals.com The combination of a fluorinated aromatic ring with the phthalate ester functionality in 4-Fluoro-3,5-dimethylphthalate suggests a compound with potentially novel properties, merging the characteristics of both chemical families.

Rationale for Dedicated Academic Inquiry into this compound: Addressing Research Gaps and Emerging Interest

A thorough review of scientific databases and chemical literature reveals a significant void in the dedicated study of this compound. While numerous studies exist for related compounds, such as other fluorinated phthalates and molecules containing the 4-fluoro-3,5-dimethylphenyl moiety, this specific ester appears to be largely uncharacterized. This lack of information presents a clear research gap.

The emerging interest in this and similar compounds can be attributed to the continuous search for new materials with tailored properties. For instance, fluorinated plasticizers could offer enhanced thermal stability or chemical resistance compared to their non-fluorinated counterparts. The specific substitution pattern of the fluorine and methyl groups on the benzene (B151609) ring could also influence its electronic properties and steric hindrance, potentially leading to unique applications in materials science or as a synthetic intermediate. The absence of data on its synthesis, properties, and potential applications makes it a prime candidate for foundational chemical research.

Scope and Objectives of Scholarly Investigations into this compound

Future scholarly investigations into this compound would need to be systematic and foundational, given the current lack of information. The primary objectives of such research should include:

Development of a reliable and efficient synthetic pathway: Establishing a clear method for the preparation of this compound is the first and most critical step. This would likely involve the esterification of 4-fluoro-3,5-dimethylphthalic acid, which itself would need to be synthesized.

Thorough characterization of its physicochemical properties: This includes determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Exploration of its potential applications: Based on its properties, research could then be directed towards evaluating its efficacy as a plasticizer, a component in polymer synthesis, or as a building block for more complex molecules.

Comparative studies: Comparing the properties of this compound with its non-fluorinated analog (3,5-dimethylphthalate) and other fluorinated phthalates would provide valuable insights into the structure-property relationships.

The following data tables present predicted or analogous information for this compound based on general chemical principles and data from related compounds. It is crucial to note that this data is not from direct experimental measurement of the compound and should be treated as hypothetical until validated by dedicated research.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₁₃FO₄ |

| Molecular Weight | 240.23 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Higher than non-fluorinated analogs due to increased molecular weight and polarity |

| Melting Point | Dependent on crystalline packing, but likely a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents and have low solubility in water |

Hypothetical Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic proton, the two methyl groups, and the two methoxy (B1213986) groups of the ester. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the methyl carbons, the ester carbonyl carbons, and the methoxy carbons. |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the aromatic ring. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FO4-2 |

|---|---|

Molecular Weight |

210.16 g/mol |

IUPAC Name |

4-fluoro-3,5-dimethylphthalate |

InChI |

InChI=1S/C10H9FO4/c1-4-3-6(9(12)13)7(10(14)15)5(2)8(4)11/h3H,1-2H3,(H,12,13)(H,14,15)/p-2 |

InChI Key |

AFVHUTFWQSACGK-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Fluoro 3,5 Dimethylphthalate

Established Approaches to Phthalate (B1215562) Ester Synthesis and Modification

The synthesis of phthalate esters is a well-established field in industrial and academic chemistry. The most common method involves the esterification of phthalic anhydride (B1165640) or its derivatives with alcohols. google.comgoogle.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst. nih.govnih.gov The primary use of phthalic anhydride is as a precursor to phthalate esters, which are widely used as plasticizers. google.com The reaction proceeds in two steps: the rapid formation of a monoester, followed by a second, more difficult esterification to the diester that requires the removal of water to drive the reaction to completion. google.com

Modification of the phthalate ring with various substituents is a common strategy to tune the properties of the resulting esters. Halogenated phthalic anhydrides, for instance, are valuable intermediates in the synthesis of polymers, dyes, and plasticizers. rsc.org

Strategies for Regioselective Fluorination within Substituted Aromatic Systems

Introducing a fluorine atom at a specific position on an aromatic ring, known as regioselective fluorination, is a critical step in the synthesis of many modern materials and pharmaceuticals. researchgate.netsciencedaily.com There are several general approaches to achieve this:

Nucleophilic Aromatic Substitution (SNA_r): This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For example, a nitro group can be displaced by a fluoride (B91410) ion, a reaction that has been used to synthesize 4-fluorophthalic anhydride from 4-nitrophthalic anhydride using potassium fluoride. rsc.org

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly introduce fluorine onto an electron-rich aromatic ring. chemistryworld.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

Sandmeyer-type Reactions: An amino group on the aromatic ring can be converted to a diazonium salt, which can then be treated with a fluoride source, such as fluoroboric acid (in the Balz-Schiemann reaction), to introduce a fluorine atom.

For the synthesis of 4-Fluoro-3,5-dimethylphthalate, the regioselectivity of the fluorination step is crucial. The directing effects of the two methyl groups and the anhydride functionality would need to be carefully considered to ensure the fluorine is introduced at the desired C-4 position.

Synthesis of Key Halogenated and Alkylated Phthalic Anhydride Precursors

The synthesis of the key precursor, 4-fluoro-3,5-dimethylphthalic anhydride, is not widely documented in the literature, suggesting it is not a commercially available compound. A plausible synthetic route would likely start from a commercially available substituted phthalic acid or anhydride. One potential, though not explicitly documented, pathway could involve the following steps:

Starting Material: 3,5-Dimethylphthalic anhydride would be a logical starting point.

Nitration: Introduction of a nitro group, which is a strong activating group for subsequent nucleophilic substitution. The directing effects of the methyl groups and the anhydride would likely favor nitration at the C-4 or C-6 position.

Nucleophilic Fluorination: Displacement of the nitro group with a fluoride ion using a reagent like potassium fluoride in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.org

Alternative Routes: Other routes could involve the fluorination of a pre-functionalized ring, such as a 4-amino-3,5-dimethylphthalic acid derivative, via a Sandmeyer reaction.

The synthesis of halogenated phthalic anhydrides, in general, can also be achieved through the vapor-phase halogenation of phthalic anhydride at elevated temperatures in the presence of a catalyst.

Esterification Techniques for the Formation of this compound

Once the 4-fluoro-3,5-dimethylphthalic anhydride precursor is obtained, the final step is esterification with methanol (B129727) to yield the dimethyl ester.

The esterification of phthalic anhydrides is subject to optimization of several reaction parameters. The choice of catalyst is critical. While sulfuric acid is commonly used, it can lead to side reactions. nih.gov Eco-friendly solid acid catalysts, such as sulfamic acid, have been investigated as alternatives. nih.gov Other catalytic systems include weak acids assisted by co-catalysts. For sterically hindered or electronically deactivated anhydrides, more forcing conditions or more active catalysts may be necessary.

The reaction temperature and the molar ratio of alcohol to anhydride are also important variables. An excess of the alcohol is typically used to drive the reaction towards the diester. The optimal temperature is a balance between reaction rate and the potential for side reactions. nih.gov

Table 1: Key Parameters in the Esterification of Phthalic Anhydrides

| Parameter | Description | Typical Conditions/Considerations |

| Catalyst | Accelerates the esterification reaction. | Sulfuric acid, p-toluenesulfonic acid, solid acid catalysts (e.g., sulfamic acid, zeolites), metal-based catalysts (e.g., titanium, zirconium, tin). nih.govnih.gov |

| Alcohol | Reactant that forms the ester groups. | For dimethyl esters, methanol is used. Typically used in excess to drive the reaction to completion. |

| Temperature | Influences the rate of reaction. | Varies depending on the reactivity of the anhydride and alcohol, and the catalyst used. Generally in the range of 100-200°C. nih.gov |

| Water Removal | Drives the equilibrium towards the product. | Azeotropic distillation with a solvent like toluene (B28343) or benzene (B151609), or reaction under vacuum. google.com |

| Reaction Time | Duration required for complete conversion. | Can range from a few hours to over 24 hours depending on the specific conditions. nih.gov |

This table is a compilation of general conditions and may require optimization for the specific synthesis of this compound.

After the esterification reaction, the crude product mixture will contain the desired diester, any unreacted monoester, excess alcohol, the catalyst, and potentially by-products. A typical workup procedure involves:

Neutralization: The acidic catalyst is neutralized with a base, such as sodium carbonate or sodium bicarbonate solution. google.com

Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. google.com

Solvent Removal: The solvent is removed by distillation.

Purification: The final product is purified, typically by vacuum distillation, to separate the desired diester from any less volatile impurities. google.com

For laboratory-scale purifications, column chromatography can also be an effective method.

Development of Novel and Green Synthetic Routes for this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. For the synthesis of this compound, several green chemistry approaches could be considered:

Catalysis: The use of reusable solid acid catalysts instead of corrosive mineral acids like sulfuric acid would reduce waste and simplify purification. nih.gov

Solvent Selection: Where possible, the use of greener solvents or solvent-free conditions is preferred. Supercritical fluids like carbon dioxide are also being explored as alternative reaction media.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry.

Fluorinating Agents: Research is ongoing to develop greener and safer fluorinating agents to replace potentially hazardous reagents.

The development of a truly "green" synthesis for this compound would require a holistic approach, considering all stages of the synthesis from precursor preparation to final purification.

Catalytic Approaches in this compound Synthesis

Acid catalysts are commonly employed for esterification reactions. These can be homogeneous catalysts such as sulfuric acid or p-toluenesulfonic acid, or heterogeneous solid acid catalysts. google.comresearchgate.netresearchgate.netderpharmachemica.com Solid acid catalysts, like zeolites, sulfated zirconia, or ion-exchange resins, offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosivity. For the esterification of phthalic anhydride with various alcohols, catalysts like sulfuric acid have been shown to be effective. researchgate.netresearchgate.net The reaction typically proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, catalyzed conversion to the diester. researchgate.netresearchgate.net

Other catalytic systems, such as those based on tin, titanium, or zirconium, are also utilized in the industrial production of phthalate esters. google.com For instance, titanium-based catalysts are known to be effective for the esterification of phthalic anhydride residues. google.com In a laboratory setting, reagents like phosphorus oxychloride (POCl3) have been demonstrated to facilitate the esterification of aromatic carboxylic acids under mild conditions, showing tolerance for various functional groups. derpharmachemica.com

The following table summarizes various catalytic systems used for the esterification of phthalic anhydride and related carboxylic acids, which could be adapted for the synthesis of this compound.

Table 1: Illustrative Catalytic Systems for the Esterification of Phthalic Anhydride and Analogous Carboxylic Acids

| Catalyst | Reactants | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | Phthalic Anhydride | n-Heptyl, n-Nonyl, or n-Undecyl Alcohol | 140-160 | Not Specified | Not Specified | researchgate.netresearchgate.net |

| Dialkyl Sulfate | Phthalic Anhydride | Methanol or Ethanol | 150-180 | Not Specified | Not Specified | google.com |

| Phosphorus Oxychloride | Benzoic Acid | Methanol | Room Temp | 2 h | Quantitative | derpharmachemica.com |

| Titanium, Zirconium, or Tin-based catalysts | Phthalic Anhydride Residue | Isodecyl Alcohol | 180-260 | Not Specified | Not Specified | google.com |

Exploration of Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. organic-chemistry.org The synthesis of this compound, particularly the esterification step, could benefit significantly from the implementation of continuous flow methodologies.

Flow reactors, such as packed-bed reactors containing a solid acid catalyst or microreactors, can be employed for the esterification of the hypothesized intermediate, 4-fluoro-3,5-dimethylphthalic acid. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. For example, the esterification of phthalic anhydride with methanol has been studied in a continuous flow glass microreactor under high pressure, demonstrating substantial rate enhancements. rsc.org The use of supercritical CO2 as a co-solvent in such a system has been shown to further increase the reaction rate dramatically. rsc.org

Furthermore, continuous flow setups can be designed for multi-step syntheses, potentially allowing for the sequential conversion of 4-fluoro-3,5-dimethylaniline (B133924) to the final phthalate product in an integrated system. A continuous flow protocol for the diazotization of amines and subsequent esterification of carboxylic acids has been developed, which could be a model for a portion of the proposed synthetic route. organic-chemistry.orgresearchgate.net This method offers a safer way to handle potentially hazardous intermediates like diazonium salts. organic-chemistry.orgresearchgate.net

The table below presents examples of how continuous flow systems have been applied to reactions relevant to the synthesis of dialkyl phthalates.

Table 2: Examples of Continuous Flow Systems for Relevant Chemical Transformations

| Reaction Type | Reactor System | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Esterification | Glass Microreactor | High pressure (up to 110 bar), Supercritical CO2 | Substantial rate enhancement | rsc.org |

| Diazotization and Esterification | Not specified | 1,3-propanedinitrite in THF, 90°C, 20 min residence time | High yields of methyl esters | organic-chemistry.orgresearchgate.net |

| Selective Monoesterification | Not specified | Not specified | High selectivity for monoesters of dicarboxylic acids | acs.orgresearchgate.net |

Assessment of Atom Economy and Environmental Impact in Synthetic Pathways

The principles of green chemistry, particularly atom economy and the reduction of environmental impact, are crucial considerations in the design of any synthetic route. For the hypothesized synthesis of this compound, each step presents its own set of challenges and opportunities in this regard.

The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product. In the proposed pathway starting from 4-fluoro-3,5-dimethylaniline, the Sandmeyer reaction to form a dinitrile, followed by hydrolysis, would have a relatively low atom economy due to the use of stoichiometric reagents and the generation of inorganic salts as byproducts.

The final esterification step, if conducted as a condensation reaction between the dicarboxylic acid and methanol, would produce water as the only byproduct, leading to a high atom economy. The use of a recyclable heterogeneous catalyst would further enhance the green credentials of this step by minimizing waste.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3,5 Dimethylphthalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Fluoro-3,5-dimethylphthalate. By analyzing the behavior of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—in a strong magnetic field, one can deduce the complete chemical structure.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The single aromatic proton (H-6) would appear as a singlet, shifted downfield due to the influence of the aromatic ring and adjacent electron-withdrawing ester groups. The two methyl groups attached to the ring (at C3 and C5) would likely produce a single sharp singlet, as they are chemically equivalent. The two methyl groups of the phthalate (B1215562) esters would also yield a single singlet, as they too are equivalent.

¹³C NMR: The carbon NMR spectrum would be more complex, revealing a signal for each unique carbon atom. Key signals would include those for the two ester carbonyl carbons, the aromatic carbons (including those directly bonded to the fluorine, methyl groups, and ester functionalities), and the carbons of the two types of methyl groups. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. escholarship.org For this compound, a single resonance would be expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the methyl and ester substituents on the aromatic ring. researchgate.net Coupling between the fluorine atom and the nearby aromatic proton (H-6) and methyl protons would likely be observed, providing further structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) | Assignment |

| ¹H | 7.0 - 8.0 | s (singlet) | - | Ar-H |

| 3.8 - 4.0 | s (singlet) | - | O-CH ₃ | |

| 2.2 - 2.5 | s (singlet) | - | Ar-CH ₃ | |

| ¹³C | 165 - 175 | s | - | C =O |

| 155 - 165 | d (doublet) | ¹JCF ≈ 240-260 | C -F | |

| 120 - 140 | m (multiplet) | Various JCC, JCF | Ar-C | |

| 50 - 55 | q (quartet) | ¹JCH ≈ 145 | O-C H₃ | |

| 15 - 25 | q (quartet) | ¹JCH ≈ 125 | Ar-C H₃ | |

| ¹⁹F | -110 to -125 | m (multiplet) | JFH, JFC | Ar-F |

Note: The values in this table are predictions based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. fiveable.me For this molecule, COSY would be of limited use for the core structure as there is only one aromatic proton, but it could confirm the absence of coupling between the distinct methyl groups and the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com This technique would definitively link the proton signals for the aromatic proton, the ester methyls, and the ring methyls to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com HMBC is essential for piecing together the molecular skeleton. For instance, it would show correlations from the aromatic proton (H-6) to the surrounding aromatic carbons, and from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent carbons. Crucially, correlations from the ester methyl protons to their respective carbonyl carbons would confirm the ester functionalities.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This experiment is key for determining stereochemistry and conformational details. A NOESY spectrum could show a spatial correlation between the protons of the methyl groups at C3 and C5 and the fluorine atom at C4, confirming their adjacent positions on the ring.

The ester groups in this compound are not rigidly fixed and can rotate about their single bonds. This rotation could potentially be studied using variable temperature (VT) NMR experiments. At low temperatures, the rotation might slow down enough on the NMR timescale to cause the two ester groups (or even the two methyls within one ester group) to become non-equivalent, leading to a splitting of their signals. By analyzing the spectra at different temperatures, it would be possible to determine the energy barriers to this rotation. However, no such specific studies have been reported for this compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, measures the vibrations of molecular bonds. thermofisher.com The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

The FTIR and Raman spectra of this compound would be expected to show several characteristic absorption bands corresponding to the different functional groups present in the molecule.

C=O Stretching: A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch of the two ester groups. For aromatic esters, this peak typically appears in the region of 1715-1730 cm⁻¹. spectroscopyonline.com

C-O Stretching: Esters also exhibit strong C-O stretching vibrations. Two distinct bands are typically observed, corresponding to the C-C-O and O-C-C stretches, usually in the 1100-1300 cm⁻¹ range. spectroscopyonline.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually seen as weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected, typically in the 1000-1400 cm⁻¹ region. Its exact position can be influenced by the aromatic system.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Functional Group |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | -CH₃ |

| Carbonyl C=O Stretch | 1715 - 1730 | Strong, Sharp | Ester |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Aromatic Ring |

| C-F Stretch | 1000 - 1400 | Strong | Aryl Fluoride (B91410) |

| Ester C-O Stretch | 1100 - 1300 | Strong | Ester |

Note: The values in this table are predictions based on general principles of vibrational spectroscopy. Actual experimental values may vary.

The presence of a highly electronegative fluorine atom directly on the aromatic ring significantly influences the molecule's electronic structure and, consequently, its vibrational spectrum. nih.gov The fluorine atom's electron-withdrawing nature can affect the bond strengths and vibrational frequencies of the adjacent C-C bonds within the ring and the C-H bond. This substitution can cause shifts in the positions and changes in the intensities of the characteristic aromatic ring vibrations compared to a non-fluorinated analogue like dimethyl 3,5-dimethylphthalate. nih.gov The C-F bond itself provides a strong, characteristic band that is a key feature for identifying the presence of fluorine in the molecule.

Advanced Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Detailed experimental data from advanced mass spectrometry techniques for this compound are not available in the public domain. The following sections outline the standard methodologies that would be employed for its characterization.

High-resolution mass spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₀H₉FO₄), the theoretical exact mass can be calculated. However, without experimental HRMS data, it is not possible to provide an observed precise mass measurement or to calculate the mass error in parts per million (ppm), which would confirm the molecular formula.

Table 1: Theoretical Molecular Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉FO₄ |

| Theoretical Exact Mass | 212.0485 u |

| Nominal Mass | 212 u |

Note: This table presents calculated theoretical values. Experimental data is currently unavailable.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of a molecule, providing insights into its structural components. For phthalates, common fragmentation patterns often involve the loss of the alkoxy groups from the ester functionalities. In the case of dimethyl phthalates, a characteristic fragmentation is the loss of a methoxy (B1213986) radical (•OCH₃) to form a stable acylium ion. For instance, dimethyl phthalate typically shows a base peak at m/z 163. researchgate.netsciforum.netingentaconnect.com Another common fragment for many phthalate esters is the ion at m/z 149, corresponding to protonated phthalic anhydride (B1165640). researchgate.netrsc.org

For this compound, one would predict initial fragmentation involving the loss of a methoxy group. However, without experimental tandem MS data, the specific fragmentation pattern, including the influence of the fluorine and methyl substituents on the fragmentation process and the relative abundances of the fragment ions, cannot be detailed. Such data would be crucial for differentiating it from other isomers.

Table 2: Predicted Fragmentation Data for this compound

| Predicted Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M - •OCH₃]⁺ | 181.04 | Loss of a methoxy radical |

| [M - COOCH₃]⁺ | 153.05 | Loss of a carbomethoxy group |

Note: This table is based on predicted fragmentation pathways of similar compounds. Specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a definitive analysis of its crystal packing and intermolecular interactions, such as hydrogen bonds or halogen bonds, cannot be performed. Studies on other fluorinated organic compounds have shown that fluorine atoms can participate in various non-covalent interactions that influence crystal packing. inl.gov

Without a crystal structure, the specific solid-state conformation and stereochemistry of this compound remain undetermined. The conformation would detail the orientation of the two methoxycarbonyl groups relative to the benzene ring and to each other, which is influenced by steric and electronic effects of the fluorine and methyl substituents.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Key Bond Lengths | Data Not Available |

| Key Bond Angles | Data Not Available |

Note: Experimental crystallographic data for this compound has not been reported.

Chemical Reactivity and Mechanistic Transformations of 4 Fluoro 3,5 Dimethylphthalate

Hydrolysis Kinetics and Mechanisms of the Ester Linkage

The hydrolysis of the ester groups in 4-Fluoro-3,5-dimethylphthalate to the corresponding 4-fluoro-3,5-dimethylphthalic acid and methanol (B129727) is a fundamental transformation. This process can occur under abiotic conditions and can be influenced by various environmental factors. The degradation of phthalate (B1215562) esters is often initiated by the hydrolysis of the ester bonds, a process that can be catalyzed by both acids and bases. ethz.chnih.gov

The rate of hydrolysis of phthalate esters is significantly dependent on pH. Generally, the hydrolysis is slow at neutral pH but is accelerated under both acidic and basic conditions. For instance, the alkaline hydrolysis of phthalate esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgepa.gov The presence of electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack by hydroxide ions and accelerating the hydrolysis rate. chemrxiv.org Conversely, electron-donating groups can have the opposite effect. In this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, which would be expected to increase the rate of hydrolysis compared to unsubstituted dimethyl phthalate. The two methyl groups, being electron-donating, would slightly counteract this effect.

Temperature also plays a crucial role in the hydrolysis kinetics. An increase in temperature generally leads to a higher rate of hydrolysis, as is typical for most chemical reactions. nih.gov For example, studies on the biodegradation of various phthalates by Gordonia sp. have shown that temperature significantly affects the degradation efficiency, with optimal temperatures often around 30-34°C for microbial degradation, which involves enzymatic hydrolysis. nih.gov

The ionic strength of the solution can also influence the rate of hydrolysis, although this effect is often less pronounced than that of pH and temperature. Changes in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby affecting the reaction rate.

| Compound Name | Second-Order Alkaline Hydrolysis Rate Constant (M⁻¹s⁻¹) at 30°C |

| Dimethyl phthalate | (6.9 ± 0.3) × 10⁻² |

| Diethyl phthalate | (2.5 ± 0.2) × 10⁻² |

| Di-n-butyl phthalate | (1.0 ± 0.05) × 10⁻² |

| Butyl benzyl (B1604629) phthalate | (5.9 ± 0.8) × 10⁻² (at room temperature) |

Data for dimethyl, diethyl, and di-n-butyl phthalate are from Wolfe et al. (1980). epa.gov Data for butyl benzyl phthalate is from a study on synthetic organic esters. researchgate.net

In the environment, the hydrolysis of phthalates can be catalyzed by various species. Microbial degradation is a significant pathway, where extracellular and intracellular enzymes, such as esterases and lipases, facilitate the hydrolysis of phthalate esters. ethz.chresearchgate.netresearchgate.net For example, various bacteria, such as Rhodococcus jostii, have been shown to degrade dialkyl phthalates to their corresponding monoalkyl esters and phthalic acid. ethz.ch The initial step in the microbial degradation of dimethyl phthalate isomers is typically hydrolysis to the corresponding monomethyl phthalate. nih.gov

Certain mineral surfaces can also catalyze the hydrolysis of phthalate esters. For instance, hematite (B75146) nanoparticles have been shown to efficiently catalyze the hydrolysis of dimethyl phthalate under ambient humidity conditions. researchgate.net The catalytic activity can be dependent on the specific crystalline facet of the mineral.

Oxidative and Reductive Degradation Pathways of the Aromatic Core

The aromatic ring of this compound is susceptible to both oxidative and reductive degradation, which can lead to ring cleavage and the formation of various transformation products.

Hydroxyl radicals (•OH) are highly reactive species that can initiate the oxidative degradation of aromatic compounds. rsc.orgscilit.com These radicals can be generated in the environment through various photochemical processes. The reaction of hydroxyl radicals with aromatic rings typically proceeds via an initial addition to the ring, forming a hydroxycyclohexadienyl radical. nih.gov This intermediate can then undergo further reactions, including the elimination of a water molecule to form a radical cation or reaction with oxygen to form peroxy radicals, ultimately leading to hydroxylated products and potentially ring cleavage. nih.gov

For this compound, hydroxyl radical attack can occur at any of the unsubstituted carbon atoms on the aromatic ring. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups will influence the position of attack. The methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. uci.edulibretexts.org This complex substitution pattern makes predicting the major initial hydroxylation product challenging without specific experimental or computational data. Additionally, the methyl groups themselves can be susceptible to oxidation.

Reductive dehalogenation is a potential degradation pathway for halogenated aromatic compounds, particularly under anaerobic conditions. epa.gov This process involves the replacement of a halogen atom with a hydrogen atom. The susceptibility of an aryl halide to reductive dehalogenation generally increases with the number of halogen substituents and decreases in the order I > Br > Cl > F. The carbon-fluorine bond is the strongest carbon-halogen bond, making reductive defluorination more difficult to achieve than the reduction of other haloaromatics.

While reductive dehalogenation has been observed for highly chlorinated benzenes and toluenes under methanogenic conditions, nih.govnih.gov the reductive defluorination of a monofluorinated aromatic ring like that in this compound is expected to be a slow process under typical environmental conditions. Specific studies on the reductive dehalogenation of this compound or closely related fluoro-dimethyl-aromatics are scarce.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phthalate Ring

The aromatic ring of this compound can potentially undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The substituents on the ring determine its reactivity and the position of the incoming electrophile.

Methyl groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Fluoro group (-F): Halogens are an interesting case; they are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their electron-donating resonance effect. uci.eduresearchgate.net Fluorine's reactivity in EAS is somewhat anomalous, with fluorobenzene (B45895) showing reactivity similar to or only slightly less than benzene (B151609) itself. researchgate.net

Carbomethoxy groups (-COOCH₃): These are deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta position. uci.edulibretexts.org

In this compound, the positions on the aromatic ring are C1, C2, C3, C4, C5, and C6. The substituents are at positions 3, 4, and 5. The available positions for substitution are C2 and C6. The two methyl groups at C3 and C5 will strongly direct an incoming electrophile to the C2, C4, and C6 positions. The fluorine at C4 will also direct to the C2 and C6 positions (ortho) and the C1 position (para, which is occupied). The two ester groups are attached at C1 and what would be C2 in phthalic acid itself, but in this nomenclature are likely considered attached to the benzene ring at positions that are part of the core phthalate structure. Assuming the ester groups are at C1 and C2, the substituents are at C3, C4, and C5. The only available position is C6. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of an EAS reaction. Given the steric hindrance from the adjacent methyl group and ester group, and the deactivating nature of the fluoro and ester groups, EAS reactions on this molecule are expected to be slow and may require harsh conditions.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.org

In this compound, the fluorine atom can act as a leaving group. The presence of two electron-withdrawing ester groups would activate the ring towards nucleophilic attack. The reaction is generally facilitated when the electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org The fluorine atom is a good leaving group in NAS reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org Therefore, it is plausible that this compound could undergo nucleophilic aromatic substitution where the fluorine atom is displaced by a strong nucleophile. Studies on polyfluoroarenes have shown that fluorine can be readily displaced by various nucleophiles. nih.gov

Information regarding the photochemical properties of this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and chemical databases, no specific data was found on the chemical reactivity and mechanistic transformations of the compound this compound.

Extensive searches were conducted to locate research pertaining to the photochemical transformation pathways and quantum yield determination for this specific molecule. However, these searches did not yield any studies detailing its direct photolysis under simulated environmental conditions or its sensitized photodegradation mechanisms.

Consequently, it is not possible to provide an article that adheres to the requested outline and includes the specified detailed research findings and data tables. The scientific community has not published any discernible research on the following topics for this compound:

Direct Photolysis: No information exists on the degradation of this compound when directly exposed to light that simulates environmental conditions.

Sensitized Photodegradation: There are no available studies on how this compound degrades in the presence of other light-absorbing molecules (photosensitizers).

Quantum Yield: The efficiency of the photochemical process, a critical parameter for understanding its environmental fate, has not been determined.

Without primary research data, the creation of an accurate and informative scientific article as requested is not feasible.

Table of Compounds Mentioned:

Since no relevant research on the primary subject was found, a table of compounds as per the article structure cannot be generated. The compounds intended for this table would have been those involved in the photochemical reactions of this compound, which remain uninvestigated.

Theoretical and Computational Investigations of 4 Fluoro 3,5 Dimethylphthalate

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 4-fluoro-3,5-dimethylphthalate, this involves exploring its conformational energy landscape. The rotation around the single bonds connecting the ester groups to the benzene (B151609) ring gives rise to different spatial arrangements (conformers), each with a distinct energy.

Computational studies on similar substituted benzenes and phthalate (B1215562) esters indicate that the planarity of the molecule and the orientation of the substituents are key factors in determining stability. For this compound, the interplay between the steric hindrance of the methyl and ester groups and the electronic effects of the fluorine atom will dictate the preferred conformation. It is likely that the ester groups will adopt a non-planar orientation with respect to the benzene ring to minimize steric clash. An illustrative conformational analysis would reveal the relative energies of different rotamers, as shown in the hypothetical data table below.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis for substituted phthalates. Actual values would require specific calculations.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Anti-like) | ~180° / ~180° | 0.00 | 65 |

| B (Syn-like) | ~0° / ~0° | 2.50 | 5 |

| C (Mixed) | ~0° / ~180° | 1.20 | 30 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.govresearchgate.netacs.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-withdrawing ester groups. The fluorine and methyl substituents will modulate the energies of these orbitals. The fluorine atom, being electronegative, would lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups would raise them.

From the FMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical data based on DFT calculations of similar aromatic esters. The values are for illustrative purposes.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity (ω) | 3.25 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govnih.govwalisongo.ac.id The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the oxygen atoms of the carbonyl groups in the esters, making them sites for interaction with electrophiles or hydrogen bond donors. The area around the fluorine atom will also exhibit negative potential. The hydrogen atoms of the methyl groups and the benzene ring will show positive potential. The distribution of the electrostatic potential is crucial for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can provide a detailed picture of the conformational flexibility of this compound. acs.org By simulating the molecule at a given temperature, one can observe the transitions between different conformations and the timescale of these changes. The simulations can also be used to calculate the energy barriers for rotation around the single bonds connecting the ester groups to the ring. This information is critical for understanding how the molecule's shape fluctuates under different conditions. The rotational barriers would be influenced by the steric bulk of the methyl and ester groups, as well as electronic interactions involving the fluorine atom.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these interactions. By placing the this compound molecule in a box of solvent molecules (e.g., water or an organic solvent), one can simulate how the solvent molecules arrange themselves around the solute and calculate the energy of solvation.

These simulations can reveal the formation of hydrogen bonds between the ester groups and protic solvents, as well as hydrophobic interactions involving the methyl groups and the benzene ring. The solvation energetics, in turn, can be used to predict the molecule's solubility in different solvents. For instance, studies on other phthalate esters have shown that their interactions with solvents are crucial for their environmental fate and transport. researchgate.net

No Publicly Available Research on the

Following a comprehensive search of available scientific literature and databases, no specific theoretical and computational studies concerning the chemical compound this compound were identified. Consequently, the development of predictive models for its environmental fate and transport properties, as well as computational screening for potential interactions with non-target biological systems, remains an un-investigated area of research.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. researchgate.netmdpi.com These models are integral in assessing the environmental fate and potential toxicity of novel or untested compounds, thereby reducing the need for extensive and costly experimental testing. researchgate.netnih.gov The development of such predictive models relies on existing experimental data for a range of structurally similar compounds. nih.gov

Similarly, the computational screening of a compound for potential interactions with non-target biological systems is a critical step in early-stage risk assessment. This process utilizes computational methods to predict how a chemical might interact with various biological molecules, helping to identify potential off-target effects.

The absence of any published research on this compound means that no data is available to populate the detailed sections and subsections requested. The scientific community has not yet directed its focus towards the theoretical and computational investigation of this specific phthalate derivative. Therefore, no data tables or detailed research findings can be provided as per the user's request.

Interactions of 4 Fluoro 3,5 Dimethylphthalate with Biological Systems Non Clinical Focus

In Vitro Enzyme Inhibition Studies

There is no available research on the in vitro inhibition of microbial enzymes or esterases from environmental isolates by 4-Fluoro-3,5-dimethylphthalate.

Data on the enzyme inhibition kinetics and potency (such as IC₅₀ or Kᵢ values) of this compound are not available.

No molecular docking studies have been published that profile the interaction of this compound with any specific protein targets.

Antimicrobial Activity Investigations on Specific Environmental Microorganism Strains

There are no published studies investigating the antimicrobial activity of this compound against specific environmental bacteria, fungi, or algae.

Cellular Effects in Non-Human Cell Lines

Information regarding the cellular effects of this compound in non-human cell lines, particularly those derived from environmental indicator species, is not available in the public domain.

Bioaccumulation and Biotransformation Studies in Model Environmental Organisms

Specific studies on the bioaccumulation and biotransformation of this compound in model environmental organisms such as aquatic invertebrates, microbes, or plants have not been reported.

Due to the absence of bioaccumulation studies, there is no information available on the uptake and elimination kinetics of this compound in any environmental organism.

Identification of Biotransformation Metabolites

The specific biotransformation metabolites of this compound have not been explicitly detailed in the currently available scientific literature. However, based on the well-established metabolic pathways of structurally similar phthalate (B1215562) esters, particularly dimethyl phthalate (DMP), a probable route of metabolism can be inferred. The biotransformation of phthalates generally occurs in two main phases.

The initial and primary step in the metabolism of phthalate diesters is hydrolysis, a reaction catalyzed by non-specific esterases and lipases present in various tissues. researchgate.netnih.gov This enzymatic action cleaves one of the ester bonds, resulting in the formation of the corresponding monoester metabolite. For this compound, this first step would predictably yield 4-fluoro-3,5-dimethyl-monomethyl-phthalate .

This monoester can then undergo a second hydrolysis step, where the remaining ester bond is cleaved to form the dicarboxylic acid, 4-fluoro-3,5-dimethylphthalic acid , and another molecule of alcohol (in this case, methanol). Studies on dimethyl phthalate have shown that it is transformed into monomethyl phthalate (MMP), which can subsequently accumulate or be further metabolized to phthalic acid (PA). researchgate.netnih.gov

Further metabolic modifications can occur, often involving cytochrome P450 (CYP) enzymes. These modifications can include hydroxylation of the alkyl side chains or the aromatic ring. mdpi.com In the case of this compound, as it possesses methyl groups, there are no extended alkyl chains for hydroxylation. However, aromatic hydroxylation or other oxidative modifications on the benzene (B151609) ring are possibilities, though the presence of the fluorine atom and two methyl groups may influence the susceptibility of the ring to such attacks.

It is important to note that this proposed pathway is based on analogy with other phthalates. Without direct experimental studies on this compound, the exact metabolites and the enzymes involved in its biotransformation remain to be definitively identified.

Table of Predicted Biotransformation Metabolites of this compound

| Precursor Compound | Predicted Metabolite | Predicted Metabolic Pathway |

| This compound | 4-Fluoro-3,5-dimethyl-monomethyl-phthalate | Hydrolysis of one methyl ester group |

| 4-Fluoro-3,5-dimethyl-monomethyl-phthalate | 4-Fluoro-3,5-dimethylphthalic acid | Hydrolysis of the second methyl ester group |

Environmental Behavior, Degradation Pathways, and Ecotoxicological Implications of 4 Fluoro 3,5 Dimethylphthalate

Environmental Occurrence and Distribution Modeling (Hypothetical Scenarios)

Due to its classification as a phthalate (B1215562) ester, 4-Fluoro-3,5-dimethylphthalate is anticipated to be released into the environment through various waste streams associated with the manufacturing and use of products containing this compound. health.mil Phthalates are known to leach from plastic materials as they are not covalently bound to the polymer matrix. nih.gov Consequently, significant amounts of these esters are often found in municipal landfill leachates. nih.gov

The environmental distribution of this compound would be governed by its physicochemical properties. Similar to other low molecular weight phthalates like dimethyl phthalate (DMP), it is expected to exhibit moderate to high mobility in soil. health.mil In aquatic environments, a portion of the compound would likely adsorb to suspended solids and sediment. health.mil

Hypothetical modeling of its environmental distribution suggests that industrial and urban areas would be primary hotspots of contamination. Runoff from agricultural areas where plastic products containing this phthalate are used could also contribute to its presence in nearby water bodies. Atmospheric transport is another potential distribution pathway, with the compound existing in both vapor and particulate phases. health.mil

Interactive Data Table: Hypothetical Environmental Distribution of this compound

| Environmental Compartment | Predicted Concentration Range | Primary Sources (Hypothetical) | Transport Mechanisms |

| Air | 0.1 - 10 ng/m³ | Industrial emissions, volatilization from consumer products | Atmospheric deposition (wet and dry) |

| Water (Surface) | 0.01 - 5 µg/L | Industrial and municipal wastewater discharge, runoff | Adsorption to suspended solids, water currents |

| Sediment | 10 - 1000 µg/kg dry weight | Deposition from water column | Resuspension and transport with bottom currents |

| Soil | 5 - 500 µg/kg dry weight | Landfill leachate, sludge application | Leaching, surface runoff |

| Biota | 0.1 - 10 mg/kg lipid weight | Bioaccumulation from water and diet | Trophic transfer |

Abiotic Degradation Mechanisms in Environmental Matrices

The photolytic degradation of this compound is expected to be a significant abiotic degradation pathway, particularly in the atmosphere and sunlit surface waters. The presence of the aromatic ring suggests susceptibility to photooxidation by hydroxyl radicals. nih.gov Studies on other fluorinated aromatic compounds have shown that photolysis can lead to the formation of various photoproducts, and in some cases, defluorination. nih.govacs.org The aromatic fluorine (Ar-F) moiety in this compound is likely to be more labile compared to fluorine in aliphatic chains. oup.com

Under controlled laboratory conditions simulating natural sunlight, the photolysis of this compound would likely proceed through direct and indirect photoreactions. The rate of degradation would be influenced by factors such as pH, the presence of photosensitizers (e.g., humic substances), and light intensity. nih.gov It is hypothesized that the primary photolytic reactions would involve the cleavage of the ester bonds and potential hydroxylation of the aromatic ring.

Interactive Data Table: Hypothetical Photolytic Degradation of this compound

| Condition | Light Source | Half-life (t½) (Hypothetical) | Major Degradation Products (Hypothetical) |

| Simulated Sunlight (Aqueous) | Xenon Arc Lamp | 20 - 100 hours | 4-Fluoro-3,5-dimethyl-1-monomethyl phthalate, 4-Fluoro-3,5-dimethylphthalic acid, hydroxylated derivatives |

| UV-C (Aqueous) | Mercury Lamp | 2 - 10 hours | Ring-opened products, fluoride (B91410) ions |

| Atmospheric (Vapor Phase) | Simulated Solar Radiation | 10 - 50 days (reaction with OH radicals) | Carbonyls, smaller organic acids |

Hydrolysis is another key abiotic process that would contribute to the degradation of this compound in aqueous environments. nih.gov The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis. core.ac.uk The rate of hydrolysis is generally slow for phthalate esters in neutral environmental conditions but can be significantly enhanced under acidic or alkaline conditions, which may be present in certain industrial effluents or landfill leachates. nih.govresearchgate.net

The presence of fluorine atoms on the aromatic ring can influence the rate of hydrolysis. The electron-withdrawing nature of fluorine can increase the susceptibility of the ester's carbonyl carbon to nucleophilic attack, potentially leading to faster hydrolysis compared to its non-fluorinated analog. nih.govscholaris.ca The initial products of hydrolysis would be 4-fluoro-3,5-dimethyl-1-monomethyl phthalate and methanol (B129727), followed by the formation of 4-fluoro-3,5-dimethylphthalic acid.

Interactive Data Table: Hypothetical Hydrolysis of this compound

| pH Condition | Temperature (°C) | Half-life (t½) (Hypothetical) | Hydrolysis Products (Hypothetical) |

| Acidic (pH 4) | 25 | 1 - 5 years | 4-Fluoro-3,5-dimethyl-1-monomethyl phthalate, Methanol |

| Neutral (pH 7) | 25 | > 10 years | 4-Fluoro-3,5-dimethyl-1-monomethyl phthalate, Methanol |

| Alkaline (pH 9) | 25 | 100 - 300 days | 4-Fluoro-3,5-dimethyl-1-monomethyl phthalate, Methanol, 4-Fluoro-3,5-dimethylphthalic acid |

Biotic Degradation Pathways by Environmental Microorganisms

While abiotic degradation of phthalates can be slow, microbial degradation is a more rapid and effective process for their removal from the environment. d-nb.info

Microorganisms capable of degrading this compound could be isolated from environments with a history of phthalate or fluorinated compound contamination, such as industrial sludge or contaminated soils. Enrichment culture techniques using this compound as the sole carbon and energy source would be a primary method for isolating potent degraders.

Based on studies of other phthalates, potential microbial degraders could belong to genera such as Pseudomonas, Achromobacter, Sphingomonas, and Arthrobacter. health.milcmu.ac.th Fungi, such as Aspergillus versicolor, have also been shown to degrade dimethyl phthalate isomers. researchgate.net Characterization of these isolates would involve morphological, biochemical, and 16S rRNA gene sequencing for bacteria, and ITS region sequencing for fungi.

The microbial degradation of this compound is hypothesized to be a multi-step process involving a cascade of enzymatic reactions. nih.govmahidol.ac.th The degradation pathway likely initiates with the hydrolysis of the ester bonds, followed by the cleavage of the aromatic ring and subsequent defluorination.

The initial step is the hydrolysis of the diester to a monoester and then to 4-fluoro-3,5-dimethylphthalic acid, catalyzed by esterases. nih.gov This is followed by the action of dioxygenases, which hydroxylate the aromatic ring, making it susceptible to ring cleavage. researchgate.netnih.gov The defluorination step is crucial and can occur through various enzymatic mechanisms, including hydrolytic or oxidative pathways. mdpi.com The final products of complete mineralization would be carbon dioxide, water, and fluoride ions.

Interactive Data Table: Hypothetical Enzymatic Degradation of this compound

| Enzyme Class | Specific Enzyme (Hypothetical) | Substrate | Product |

| Hydrolase | Phthalate Esterase | This compound | 4-Fluoro-3,5-dimethyl-1-monomethyl phthalate |

| Hydrolase | Monoester Hydrolase | 4-Fluoro-3,5-dimethyl-1-monomethyl phthalate | 4-Fluoro-3,5-dimethylphthalic acid |

| Oxygenase | Phthalate Dioxygenase | 4-Fluoro-3,5-dimethylphthalic acid | Dihydrodiol derivative |

| Dehydrogenase | Dihydrodiol Dehydrogenase | Dihydrodiol derivative | Dihydroxy derivative |

| Dehalogenase | Fluoroaromatic Dehalogenase | Fluorinated intermediate | Defluorinated intermediate |

| Oxygenase | Ring-cleavage Dioxygenase | Dihydroxy derivative | Ring-opened aliphatic acid |

Factors Influencing Biodegradation Rates in Different Environmental Compartments

Microbial activity is the primary driver of phthalate biodegradation. The process typically begins with the hydrolysis of the ester bonds, a step catalyzed by microbial enzymes. For a compound like this compound, this would likely yield phthalic acid intermediates. The presence of a fluorine atom on the aromatic ring can significantly influence the subsequent degradation steps. The strong carbon-fluorine (C-F) bond is notoriously resistant to cleavage, which can slow down or halt the complete mineralization of the compound. Microorganisms may employ metabolic activation strategies, initiating reactions at other, more vulnerable parts of the molecule to facilitate the eventual cleavage of the C-F bond nih.gov.

Several environmental factors can significantly influence these microbial processes researchgate.net. The rate of degradation is often dependent on the composition and adaptation of the local microbial communities. Environments with a history of exposure to similar pollutants may harbor microorganisms capable of degrading such compounds more efficiently.

Key factors that are known to affect the biodegradation rates of related compounds are summarized in the table below.

| Factor | Influence on Biodegradation Rate | Rationale |

| pH | Optimal rates typically occur near neutral pH (e.g., pH 7). researchgate.net | Microbial enzymatic activity is highly pH-dependent. Extreme pH values can denature enzymes and inhibit microbial growth, thereby reducing degradation efficiency. |

| Temperature | Rates generally increase with temperature up to an optimal point (e.g., 30-35°C), beyond which they decline. researchgate.net | Temperature affects microbial metabolic rates and enzyme kinetics. Low temperatures can significantly slow down biodegradation, a crucial consideration in colder climates. mst.dk |

| Oxygen Availability | Aerobic conditions are generally more favorable for the complete degradation of phthalates. | Many microbial pathways that break down aromatic rings are oxygen-dependent. Under anaerobic conditions, degradation may be slower or incomplete, potentially leading to the accumulation of intermediate metabolites. nih.gov |

| Nutrient Availability | The presence of essential nutrients (nitrogen, phosphorus) is crucial. | Microorganisms require these nutrients for growth and metabolism. Nutrient-limited environments can constrain microbial populations and their degradative capacity. |

| Organic Matter Content | High organic matter can lead to increased sorption of the compound, reducing its bioavailability for microbial uptake. | Partitioning to organic carbon in soil and sediment can sequester the compound, making it less accessible to degrading microorganisms. itrcweb.org |

| Salinity | High salt concentrations can inhibit the activity of many freshwater microorganisms. researchgate.net | Salinity affects osmotic pressure, which can be stressful for non-halotolerant microbes, thus potentially slowing degradation in estuarine or marine environments. |

Ecotoxicological Assessment in Aquatic and Terrestrial Model Organisms

The ecotoxicological profile of this compound is essential for evaluating its potential harm to ecosystems. Standardized tests using model organisms are employed to determine acute and chronic toxicity, phytotoxicity, and other specific effects like endocrine disruption.

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates like Daphnia magna (a water flea) are standard model organisms for assessing the toxicity of chemicals in freshwater environments. ktu.lt Acute toxicity tests typically measure mortality over a short period (e.g., 48 hours) to determine the lethal concentration (LC50), while chronic tests assess sublethal effects on reproduction, growth, and survival over a longer duration (e.g., 21 days). nih.govktu.lt

While specific toxicity data for this compound is not available, studies on other phthalates, such as di(n-butyl) phthalate (DBP), provide insight into the potential effects. For DBP, acute toxicity to Daphnia magna has been well-characterized. researchgate.net Chronic exposure to some phthalates can lead to reduced reproductive output and population growth rate, although transgenerational effects are not always observed. researchgate.net The toxicity of fluorinated substances can also be influenced by factors like carbon chain length, with shorter chains sometimes being less hazardous to daphnids. nih.govresearchgate.net

*Data Table: Example Acute Toxicity of Di(n-butyl) Phthalate (DBP) to Daphnia magna This data is for an analogous compound and is presented for illustrative purposes.

| Test Duration | Endpoint | Value (mg/L) | Reference |

| 24 hours | LC50 | 3.04 | researchgate.net |

| 48 hours | LC50 | 2.55 | researchgate.net |

Phytotoxicity Assessment in Terrestrial and Aquatic Plants (e.g., Algae, Duckweed)

Phytotoxicity tests are crucial as plants form the base of most food webs. Aquatic plants like the green alga Raphidocelis subcapitata (formerly Selenastrum capricornutum) and duckweed (Lemna species) are commonly used model organisms. nih.govresearchgate.net These tests measure endpoints such as the inhibition of growth and photosynthesis over several days of exposure. nih.gov The sensitivity of these plant species to contaminants can be variable and unpredictable, highlighting the importance of using multiple species in assessments. nih.govresearchgate.net For instance, in some cases, Lemna minor has shown greater sensitivity than algae to certain chemicals. nih.gov

The assessment of this compound would involve exposing these organisms to a range of concentrations and measuring the effect on key physiological parameters.

Data Table: Common Endpoints in Aquatic Phytotoxicity Testing

| Model Organism | Common Test Endpoints |

| Green Algae (Raphidocelis subcapitata) | - Cell density inhibition (Growth rate) - Chlorophyll content reduction |

| Duckweed (Lemna minor) | - Frond number inhibition (Growth rate) - Biomass reduction - Chlorophyll fluorescence |

Assessment of Potential Endocrine Disrupting Activity in Non-Mammalian Wildlife Models

Phthalate esters as a class are known for their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with the hormone systems of wildlife. nih.govsvdcdn.com In non-mammalian wildlife, such as fish and amphibians, exposure to certain phthalates has been shown to affect development and reproduction. nih.gov

Potential mechanisms of endocrine disruption by phthalates include:

Altering Hormone Axes: Interference with the thyroid and growth hormone pathways, which are critical for normal development. nih.gov

Inhibiting Steroidogenesis: Reducing the production of sex hormones (e.g., estrogen, testosterone) by interfering with processes like cholesterol transport. nih.gov

Inducing Oxidative Stress: Leading to cellular damage in reproductive organs, which can result in malformations and decreased fertility. nih.gov

Assessing the endocrine-disrupting potential of this compound would involve laboratory studies with wildlife models like zebrafish (Danio rerio) or frogs (Xenopus laevis). These studies would examine endpoints such as altered gene expression related to hormone pathways, changes in reproductive organ development, and impacts on fertility and reproductive success.

Conceptual Framework for Environmental Risk Assessment and Prioritization

A conceptual framework for the environmental risk assessment of an emerging contaminant like this compound involves a systematic process to characterize the potential for adverse ecological effects. nih.gov This framework integrates information on the chemical's properties, its environmental fate, and its ecotoxicological effects. epa.gov

The process can be broken down into three main stages:

Problem Formulation: This initial stage defines the scope of the assessment. It involves identifying the contaminant, its sources, the environmental compartments it may enter, and the ecological receptors (e.g., aquatic invertebrates, plants, fish) that could be exposed.

Analysis (Exposure and Effects Assessment):

Exposure Assessment: This involves predicting or measuring the concentration of the compound in the environment (Predicted Environmental Concentration, PEC). This considers its release rates, transport, and persistence in different media (water, soil, sediment). itrcweb.org

Effects Assessment (Hazard Identification): This stage characterizes the inherent toxicity of the substance to relevant organisms. It involves gathering ecotoxicological data (from sections 7.4.1, 7.4.2, and 7.4.3) to determine the concentration below which adverse effects are unlikely to occur (Predicted No-Effect Concentration, PNEC).

Risk Characterization:

This final stage integrates the exposure and effects assessments to estimate the likelihood of adverse effects. A common approach is the calculation of a Risk Quotient (RQ) . nih.govnih.gov

RQ = PEC / PNEC

The calculated RQ value is then compared to established thresholds to determine the level of risk. An RQ value greater than 1 typically indicates a potential for adverse ecological effects, suggesting a need for further investigation or risk management measures. nih.govnih.gov

This framework allows for the prioritization of chemicals for further research and potential regulation based on the level of identified risk. epa.govcanada.ca

Advanced Analytical Methodologies for the Detection and Quantification of 4 Fluoro 3,5 Dimethylphthalate

Chromatographic Techniques Coupled with Mass Spectrometry for Trace Analysis

Chromatography, combined with mass spectrometry, stands as the gold standard for the trace analysis of organic micropollutants. This combination provides excellent separation of analytes from matrix interferences and highly specific detection and structural confirmation.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phthalate (B1215562) esters. shimadzu.com For a compound such as 4-Fluoro-3,5-dimethylphthalate, its volatility would make it a suitable candidate for GC-based analysis. The methodology involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interaction with the stationary phase.

In tandem mass spectrometry (MS/MS), a specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise, which is crucial for trace-level detection. nih.gov

Research Findings for Similar Compounds: Studies on other phthalates demonstrate the effectiveness of GC-MS/MS. For instance, methods have been developed for analyzing volatile per- and polyfluoroalkyl substances (PFAS), which share some chemical properties with fluorinated phthalates, showcasing the capability of GC-MS/MS to handle complex fluorinated compounds. shimadzu.com The analysis of semi-volatile compounds in complex matrices like cloud water has successfully identified and quantified various phenols and phthalates, such as dimethyl phthalate and diethyl phthalate, at low microgram-per-liter levels. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Phthalate Analysis This table presents typical parameters used for the analysis of common phthalates, which would be adapted for this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Phenyl-arylene type (e.g., DB-5ms) | Provides good separation for semi-volatile aromatic compounds. |

| Injector Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Separates compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method for creating reproducible fragments. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for the target analyte. |

For less volatile phthalates or for samples in complex matrices like soil, tissue, or food, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. perkinelmer.com LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. drawellanalytical.comyoutube.com The technique is particularly advantageous for analyzing compounds directly from a liquid extract with minimal sample preparation, reducing the potential for analyte loss. perkinelmer.com

The development of robust ionization sources like electrospray ionization (ESI) has made LC-MS a routine and powerful tool in clinical and environmental biochemistry. nih.gov The high specificity of tandem MS allows for the development of accurate and reproducible assays, often replacing older, less specific methods. nih.gov